[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate
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Overview
Description
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C20H18O6S2.
Preparation Methods
The synthesis of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate typically involves the reaction of 4-methylphenol with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Common Reagents and Conditions: Typical reagents include strong nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. .
Scientific Research Applications
[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar compounds to [2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate include:
4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate: Shares similar structural features and chemical properties.
2-(4-Methylsulfonylphenyl) indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
2-((4-Methylphenyl)sulfonamido)-2-((tosyloxy)methyl)propane-1,3-diylbis(4-methylbenzenesulfonate):
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
79113-87-4 |
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Molecular Formula |
C20H18O6S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H18O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI Key |
NQWBYJXDMSWXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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